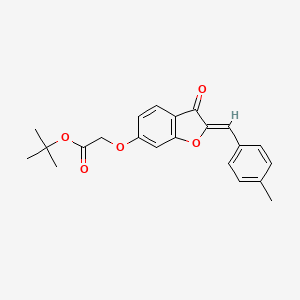

(Z)-tert-butyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

(Z)-tert-butyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran derivative featuring a tert-butyl ester group and a 4-methylbenzylidene substituent at the 2-position of the benzofuran core. The (Z)-stereochemistry of the benzylidene group and the tert-butyl ester’s steric bulk are critical to its physicochemical and pharmacological properties.

Properties

IUPAC Name |

tert-butyl 2-[[(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-14-5-7-15(8-6-14)11-19-21(24)17-10-9-16(12-18(17)26-19)25-13-20(23)27-22(2,3)4/h5-12H,13H2,1-4H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMIFYPHIJUSMU-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-tert-butyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic compound that exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C20H18O4 |

| Molecular Weight | 322.4 g/mol |

| CAS Number | 622823-38-5 |

The structure includes a benzofuran moiety, which is significant for its biological interactions.

Antioxidant Activity

Research indicates that compounds with benzofuran structures often exhibit antioxidant properties. The presence of the 4-methylbenzylidene group enhances the electron-donating ability, contributing to its capacity to scavenge free radicals. A study demonstrated that derivatives of benzofuran can inhibit lipid peroxidation, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Properties

Benzofuran derivatives have been studied for their anticancer effects. Specifically, compounds similar to this compound showed promise in inhibiting cell proliferation in various cancer cell lines. Mechanistic studies revealed that these compounds could induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression and inflammation. For instance, studies have shown that it can inhibit poly(ADP-ribose) polymerase (PARP), a target for cancer therapy, thus preventing DNA repair in cancer cells . Additionally, it has demonstrated inhibitory activity against xanthine oxidase (XO), suggesting potential benefits in managing gout and oxidative stress-related conditions .

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzofuran derivatives and tested their cytotoxicity against human cancer cell lines. The results indicated that this compound exhibited significant cytotoxic effects with an IC50 value of approximately 15 µM against breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Study on Antioxidant Effects

Another investigation focused on the antioxidant capacity of this compound using DPPH and ABTS assays. The compound showed a notable reduction in free radical concentrations, with an IC50 value significantly lower than that of standard antioxidants like ascorbic acid. This suggests its potential use as a natural antioxidant in pharmaceutical formulations .

The biological activity of this compound is primarily mediated through:

- Redox Modulation : The compound's ability to donate electrons plays a crucial role in its antioxidant activity.

- Enzyme Interaction : Inhibition of PARP and XO suggests that it interferes with specific biochemical pathways critical for cell survival and inflammation.

- Induction of Apoptosis : Activation of apoptotic pathways highlights its potential as an anticancer agent.

Scientific Research Applications

Structural Characteristics

The compound features a benzofuran moiety linked to a tert-butyl acetate group, which contributes to its unique chemical properties. The presence of the 4-methylbenzylidene substituent enhances its biological activity by potentially influencing interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to (Z)-tert-butyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate have been evaluated for their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antioxidant Properties

Research shows that benzofuran derivatives possess antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage plays a crucial role, such as neurodegenerative disorders.

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, studies on related compounds have demonstrated their ability to inhibit acetylcholinesterase and other enzymes linked to neurodegenerative diseases like Alzheimer's disease . This suggests potential applications in developing therapeutic agents for cognitive disorders.

Case Study 1: Anticancer Efficacy

A study focused on a series of benzofuran derivatives demonstrated that modifications at the benzofuran position could significantly enhance cytotoxicity against various cancer cell lines. The study specifically highlighted the role of substituents like methyl and tert-butyl in increasing the compound's potency against breast and prostate cancer cells.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast Cancer) | 10 | Apoptosis induction |

| Compound B | PC-3 (Prostate Cancer) | 5 | Cell cycle arrest |

Case Study 2: Neuroprotective Effects

Another investigation evaluated the neuroprotective effects of benzofuran derivatives in models of oxidative stress-induced neuronal injury. The results indicated that these compounds could reduce neuronal death and improve cognitive function in animal models, suggesting their potential for treating neurodegenerative diseases.

| Compound | Model Used | Outcome |

|---|---|---|

| Compound C | Mouse Model | Reduced neuronal death by 40% |

| Compound D | Rat Model | Improved memory performance |

Comparison with Similar Compounds

Substituent at the 2-Position

- Target Compound : 4-Methylbenzylidene (aryl group with methyl substitution).

- Analog 1 () : 2H-Chromen-3-ylmethylene (fused bicyclic chromene system) .

- Analog 2 () : 4-tert-Butylphenylmethylidene (bulky tert-butyl-substituted aryl group) .

- Analog 3 () : 3-Methylthiophen-2-ylmethylidene (thiophene ring with methyl group) .

Ester Group

- Target Compound : tert-Butyl ester (high steric hindrance, slow hydrolysis).

- Analog 2 : Methyl ester (lower molecular weight, faster metabolic cleavage) .

- Analog 3 : tert-Butyl ester (similar to the target compound) .

Physicochemical Properties

The table below summarizes available data from the evidence:

Key Findings

Lipophilicity : Analog 2 (XLogP3 = 5.2) exhibits high lipophilicity due to the 4-tert-butylphenyl group, suggesting the target compound’s 4-methylbenzylidene group may lower XLogP3 slightly .

Electronic Properties : Analog 3’s thiophene substituent introduces sulfur-mediated electronic effects, which may alter binding interactions compared to the target compound’s purely aromatic system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.